n-Methyl-2-(1h-1,2,4-triazol-3-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Methyl-2-(1h-1,2,4-triazol-3-yl)ethan-1-amine: is a chemical compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Methyl-2-(1h-1,2,4-triazol-3-yl)ethan-1-amine typically involves the reaction of 1-methyl-1H-1,2,4-triazole with ethylamine under specific conditions. One common method involves the use of microwave irradiation to facilitate the reaction, which can significantly reduce reaction times and improve yields .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of catalysts and solvents can further optimize the reaction conditions to achieve higher efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
n-Methyl-2-(1h-1,2,4-triazol-3-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides. The reactions are typically carried out under controlled temperatures and may require the use of solvents to dissolve the reactants .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted triazole derivatives .
Scientific Research Applications
n-Methyl-2-(1h-1,2,4-triazol-3-yl)ethan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, including antifungal agents, anticancer drugs, and enzyme inhibitors associated with cardiovascular diseases.
Agrochemicals: The compound is utilized in the synthesis of herbicides, fungicides, and insecticides.
Material Science: It serves as a precursor for the production of new functional materials such as polymers and metal-organic frameworks.
Mechanism of Action
The mechanism of action of n-Methyl-2-(1h-1,2,4-triazol-3-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit certain enzymes or receptors, thereby exerting its therapeutic effects. The triazole ring is known to interact with various biological targets, making it a versatile scaffold in drug design .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-1,2,4-triazole: A similar compound with a methyl group attached to the triazole ring, used in various chemical reactions.
2-(4-Methylpiperazin-1-yl)ethan-1-amine: Another compound with a similar structure, used in the synthesis of pharmaceuticals.
N-[2-(5-methyl-4H-1,2,4-triazol-3-yl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine: A phenyl-1,2,4-triazole derivative with potential therapeutic applications.
Uniqueness
n-Methyl-2-(1h-1,2,4-triazol-3-yl)ethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
34392-55-7 |
---|---|
Molecular Formula |
C5H10N4 |
Molecular Weight |
126.16 g/mol |
IUPAC Name |
N-methyl-2-(1H-1,2,4-triazol-5-yl)ethanamine |
InChI |
InChI=1S/C5H10N4/c1-6-3-2-5-7-4-8-9-5/h4,6H,2-3H2,1H3,(H,7,8,9) |
InChI Key |
AWLGSCSQEWTDSU-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC1=NC=NN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.